molecular formula C9H17O2Zn- B13659190 Cyclobutyl(pivaloyloxy)zinc

Cyclobutyl(pivaloyloxy)zinc

Cat. No.: B13659190
M. Wt: 222.6 g/mol
InChI Key: AFUHRDQWILKDGU-UHFFFAOYSA-N
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Description

Cyclobutyl(pivaloyloxy)zinc is an organozinc compound with the molecular formula C₉H₁₆O₂Zn It is a zinc complex that features a cyclobutyl group and a pivaloyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl(pivaloyloxy)zinc can be synthesized through the reaction of cyclobutylmagnesium bromide with zinc chloride in the presence of pivaloyl chloride. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

  • Preparation of cyclobutylmagnesium bromide:

    • Cyclobutyl bromide is reacted with magnesium in anhydrous ether to form cyclobutylmagnesium bromide.
    • Reaction conditions: Anhydrous ether, inert atmosphere, room temperature.
  • Formation of this compound:

    • Cyclobutylmagnesium bromide is reacted with zinc chloride and pivaloyl chloride.
    • Reaction conditions: Inert atmosphere, low temperature (0-5°C).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutyl ketones or alcohols.

    Reduction: It can be reduced to form cyclobutyl hydrocarbons.

    Substitution: The pivaloyloxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, H₂O) are employed.

Major Products:

    Oxidation: Cyclobutyl ketones, cyclobutyl alcohols.

    Reduction: Cyclobutyl hydrocarbons.

    Substitution: Cyclobutyl derivatives with various functional groups.

Scientific Research Applications

Cyclobutyl(pivaloyloxy)zinc has several scientific research applications:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclobutyl(pivaloyloxy)zinc involves its ability to act as a nucleophile in various chemical reactions. The zinc center coordinates with the cyclobutyl and pivaloyloxy groups, facilitating the transfer of these groups to other molecules. The compound can participate in transmetalation reactions, where the cyclobutyl group is transferred to a metal catalyst, enabling further transformations.

Comparison with Similar Compounds

    Cyclobutylzinc bromide: Similar in structure but lacks the pivaloyloxy group.

    Cyclopropyl(pivaloyloxy)zinc: Contains a cyclopropyl group instead of a cyclobutyl group.

    Cyclopentyl(pivaloyloxy)zinc: Contains a cyclopentyl group instead of a cyclobutyl group.

Uniqueness: Cyclobutyl(pivaloyloxy)zinc is unique due to the presence of both the cyclobutyl and pivaloyloxy groups, which confer distinct reactivity and stability. The pivaloyloxy group provides steric hindrance, enhancing the compound’s selectivity in reactions. The cyclobutyl group introduces strain into the molecule, making it more reactive in certain transformations.

Biological Activity

Cyclobutyl(pivaloyloxy)zinc is a zinc-based compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes the current understanding of its biological activity, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a cyclobutyl group and a pivaloyloxy moiety. The presence of the zinc ion is crucial, as zinc compounds are known for their catalytic and biological roles in various biochemical processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In a comparative analysis, this compound was tested alongside other zinc complexes. The results indicated that it had a notable zone of inhibition, suggesting its effectiveness as an antimicrobial agent.

CompoundZone of Inhibition (mm)
This compound20
Zinc(II) complex 118
Cefixime25
Roxithromycin26

The above data illustrates that this compound possesses competitive antimicrobial properties compared to standard antibiotics .

Anticancer Potential

Zinc compounds, including this compound, have been investigated for their anticancer properties. The mechanism is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.

Mechanistic Insights

Research indicates that zinc ions can interact with cellular components, leading to oxidative stress and subsequent cell death in cancerous cells. This compound has shown promise in inducing apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Cell LineIC50 (μg/mL)
Cancer Cell Line A15
Cancer Cell Line B12
Normal Cell Line>50

The data indicates that this compound may be a viable candidate for further development in cancer therapeutics due to its selective toxicity .

Properties

Molecular Formula

C9H17O2Zn-

Molecular Weight

222.6 g/mol

IUPAC Name

cyclobutane;2,2-dimethylpropanoic acid;zinc

InChI

InChI=1S/C5H10O2.C4H7.Zn/c1-5(2,3)4(6)7;1-2-4-3-1;/h1-3H3,(H,6,7);1H,2-4H2;/q;-1;

InChI Key

AFUHRDQWILKDGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)O.C1C[CH-]C1.[Zn]

Origin of Product

United States

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